![molecular formula C14H19NO3 B4935170 N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide, also known as DMC, is a synthetic compound that belongs to the class of phenethylamines. DMC has been found to exhibit a range of interesting biological activities, making it a topic of interest for scientific research.
作用机制
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is not fully understood. However, it has been suggested that N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide may act on the serotonergic and dopaminergic systems in the brain, as well as the GABAergic system. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been found to modulate the activity of certain ion channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity compared to other compounds in the phenethylamine class. This makes it a safer compound to work with in the laboratory. However, one limitation of using N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine the optimal dosage and administration method for N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in these conditions. Another area of interest is the potential use of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide as a treatment for inflammatory and oxidative stress-related diseases. Future studies should investigate the mechanisms underlying these effects and the potential therapeutic applications of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in these conditions. Finally, more research is needed to fully understand the mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide and its effects on various neurotransmitter systems in the brain.
合成方法
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide involves the reaction of 2,5-dimethoxyphenethylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been successfully used by researchers to synthesize N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in the laboratory.
科学研究应用
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to exhibit a range of biological activities, making it a topic of interest for scientific research. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been studied for its potential as a treatment for depression and anxiety disorders. In addition, N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(15-14(16)10-4-5-10)12-8-11(17-2)6-7-13(12)18-3/h6-10H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKSXFZTRMURDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6335295 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

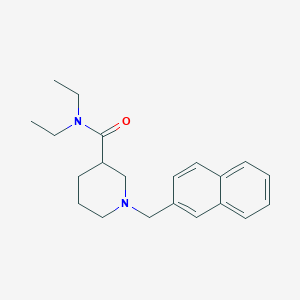
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
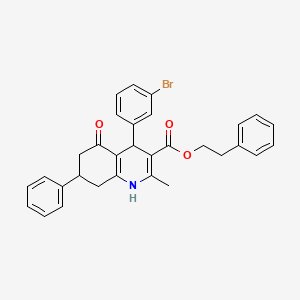
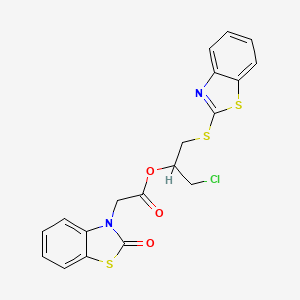

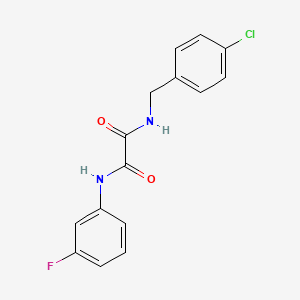
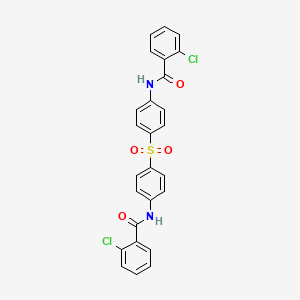
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
